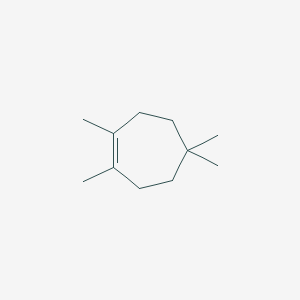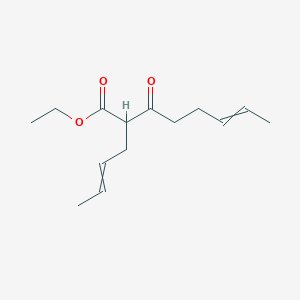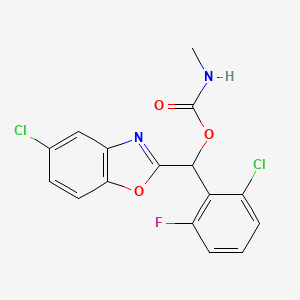
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of dioxepin, benzothiadiazine, and piperazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the dioxepin and benzothiadiazine precursors. These precursors are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving overall yield. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aromatic rings, into the compound’s structure.
Applications De Recherche Scientifique
2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. In biology, it serves as a probe for investigating cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Additionally, its unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2H,7H-(1,4)Dioxepino(2,3-g)-1,2,4-benzothiadiazin-3(4H)-one, 8,9-dihydro-2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, 1,1-dioxide include other benzothiadiazine derivatives, dioxepin analogs, and piperazine-containing compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness: What sets this compound apart is its unique combination of structural elements, which confer distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile and valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
101389-34-8 |
|---|---|
Formule moléculaire |
C23H28N4O6S |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,1-dioxo-4,7,8,9-tetrahydro-[1,4]dioxepino[2,3-g][1,2,4]benzothiadiazin-3-one |
InChI |
InChI=1S/C23H28N4O6S/c1-31-19-6-3-2-5-18(19)26-10-7-25(8-11-26)9-12-27-23(28)24-17-15-20-21(33-14-4-13-32-20)16-22(17)34(27,29)30/h2-3,5-6,15-16H,4,7-14H2,1H3,(H,24,28) |
Clé InChI |
XKOFWTSBRWQMHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)NC4=CC5=C(C=C4S3(=O)=O)OCCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)


![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)





